(Z)-N'-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide
Description
(Z)-N'-Hydroxy-2-(1H-imidazol-1-yl)ethanimidamide is a substituted amidine derivative featuring an imidazole ring linked to an ethanimidamide backbone with a hydroxylamine group at the N'-position. The (Z)-configuration denotes the spatial arrangement around the double bond in the amidine moiety, which influences molecular interactions and reactivity.
Properties
IUPAC Name |
N'-hydroxy-2-imidazol-1-ylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-5(8-10)3-9-2-1-7-4-9/h1-2,4,10H,3H2,(H2,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONIEQVGHSDLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=N1)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of imidazole derivatives, including (Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The imidazole ring can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide can yield imidazole N-oxides, while reduction can produce imidazolines .
Scientific Research Applications
(Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural and physical properties of the target compound and its analogs:
Key Observations:
- Heterocycle Differences: Imidazole (target compound): A five-membered aromatic ring with two nitrogen atoms. Smaller size may enhance solubility compared to benzimidazole derivatives . Pyrrolidine (CAS 1017047-83-4): A saturated five-membered ring, reducing aromaticity but increasing conformational flexibility and basicity .
- Sulfonyl Groups (e.g., tosyl in ): Enhance polarity and hydrogen-bonding capacity, influencing solubility and stability . Hydroxylamine Group (target compound): May increase reactivity, particularly in redox or coordination chemistry.
Computational and Experimental Studies
- DFT Analysis : highlights computational studies on a thiazole-containing analog, underscoring the utility of DFT for understanding electronic properties and reaction mechanisms. Similar approaches could elucidate the target compound’s behavior .
Biological Activity
(Z)-N'-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic implications based on diverse sources.
The compound exhibits a range of biochemical activities, including:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Properties : Studies indicate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This is particularly evident in human cancer cell lines where it has demonstrated dose-dependent effects on cell viability.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and nitric oxide (NO) in activated macrophages.
Cellular Effects
The biological activity of this compound at the cellular level includes:
- Influence on Cell Signaling : It alters key signaling pathways associated with cell survival and apoptosis. For instance, it can inhibit the activation of NF-kB, a transcription factor that plays a critical role in inflammation and cancer progression.
- Gene Expression Modulation : The compound has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation, such as p53 and cyclin-dependent kinases.
Molecular Mechanism
The molecular mechanism underlying the activity of this compound involves:
- Receptor Interaction : Binding to specific receptors, including imidazoline receptors, which are implicated in various physiological processes.
- Enzyme Inhibition : The compound inhibits inducible nitric oxide synthase (iNOS), leading to decreased NO production during inflammatory responses. This inhibition is crucial for reducing tissue damage associated with chronic inflammation.
Case Studies
Several research studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to increased apoptosis rates and altered cell cycle dynamics.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 (Breast) | 15 | 45 |
| HCT116 (Colon) | 20 | 50 |
- Anti-inflammatory Effects in Animal Models : In vivo studies showed that administration of the compound reduced inflammation markers in models of arthritis and colitis. These findings suggest potential therapeutic applications for inflammatory diseases.
Dosage Effects
Research indicates that the biological effects of this compound are dose-dependent:
- Low Doses : Effective in inhibiting tumor growth with minimal toxicity.
- High Doses : May lead to increased side effects; thus, careful dosage optimization is essential for therapeutic applications.
Metabolic Pathways
The compound interacts with various metabolic pathways:
- It modulates cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
Transport and Distribution
The transport mechanisms for this compound involve:
- Active Transport : The compound is actively transported across cell membranes via solute carrier transporters, enhancing its accumulation in target tissues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
